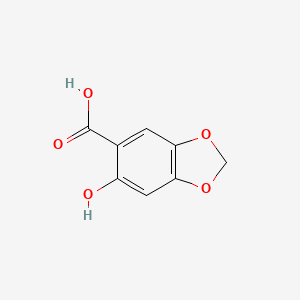

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid is a compound that can be associated with naturally occurring substances and has potential relevance in various fields such as biology and medicine. The compound is structurally related to benzodioxole derivatives and hydroxyindole carboxylic acids, which have been extensively studied due to their biological importance and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-methyl-2,5-dihydro-1-benzoxepin carboxylic acids, which are structurally related to 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid, was achieved using Stille coupling followed by Mitsunobu cyclization . Additionally, the synthesis of hydroxyindole-3-carboxylic acids, which share a similar hydroxy-carboxylic acid moiety, was performed starting from benzyloxyindoles through a series of reactions including ethyl chloroformate treatment and alkaline hydrolysis . These methods provide a foundation for the synthesis of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid and its derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid has been determined using X-ray analysis. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, which contain a similar hydroxyphenyl moiety, were elucidated, revealing the importance of intramolecular hydrogen bonding and the impact of substituents on crystal packing .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been explored. For instance, the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates led to a variety of N-substituted derivatives . This indicates that the carboxylic acid moiety of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid could potentially undergo similar reactions to yield a diverse set of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxolecarboxylic acids have been compared, with pKa values indicating the relative acidity of these compounds . Such data are essential for understanding the behavior of 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid in different environments, which is crucial for its potential applications in biological systems.

Scientific Research Applications

Chemical Synthesis

6-Hydroxy-2H-1,3-benzodioxole-5-carboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. Research has shown various methods for synthesizing these compounds. For instance, Daliacker et al. (1978) discussed the formation and preparation of "natural" 1,3-benzodioxolecarboxylic acids, including methods to synthesize myristic acid and dimethoxy-1,3-benzodioxole-5-carboxylic acid from simpler benzodioxole derivatives (Daliacker, Mues, & Kim, 1978). Cole et al. (1980) explored the oxidation of disubstituted 1,3-benzodioxoles, leading to various carboxy derivatives (Cole, Crank, & Hai Minh, 1980).

Organic Chemistry and Catalysis

The compound has also found applications in organic chemistry and catalysis. Schulze and Giannis (2004) described using hypervalent iodine reagents for the oxidation of primary alcohols and aldehydes to carboxylic acids, with a focus on the intermediate products formed during the synthesis (Schulze & Giannis, 2004). Zhdankin et al. (1996) reported on the preparation and reactions of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, showcasing the versatility of benzodioxole derivatives in synthesizing a variety of chemical structures (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Ion Transport and Membrane Studies

In the field of ion transport and membrane studies, Yamaguchi et al. (1988) investigated the use of ω-hydroxy carboxylic acids, including derivatives of 1,3-benzodioxole, as carriers for alkali metal ion transport through liquid membranes, demonstrating their potential in membrane technology and ion transport applications (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).

Environmental and Biological Applications

In environmental and biological contexts, Tasker et al. (1997) explored benzodioxole-containing compounds as endothelin receptor antagonists, highlighting the significance of benzodioxole structures in medicinal chemistry (Tasker, Sorensen, Jae, Winn, von Geldern, Dixon, Chiou, Dayton, Calzadila, Hernandez, Marsh, WuWong, & Opgenorth, 1997). Similarly, Jayaraj and Desikan (2020) synthesized a small molecule combining ferulic acid and sesamol for potential use in cardiovascular diseases, highlighting the medicinal potential of benzodioxole derivatives (Jayaraj & Desikan, 2020).

Agricultural Chemistry

In agricultural chemistry, Sawada et al. (2003) synthesized benzoheterocyclic analogues of benzohydrazides, showing the application of 1,3-benzodioxole derivatives in developing insecticides (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).

properties

IUPAC Name |

6-hydroxy-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTARHDAAHPNGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid | |

CAS RN |

4890-01-1 |

Source

|

| Record name | 6-hydroxy-1,3-dioxaindane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)